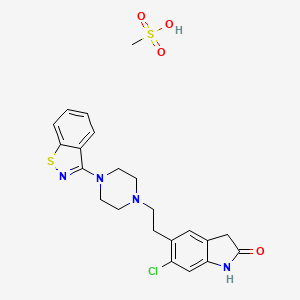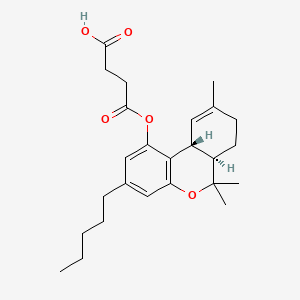
Dihydroegotamine
概要
説明
Dihydroergotamine is an ergot alkaloid used primarily in the treatment of migraine and cluster headaches. It is a derivative of ergotamine, which is produced by the Claviceps purpurea fungus. Dihydroergotamine is known for its vasoconstrictive properties, which help alleviate migraine symptoms by narrowing the blood vessels in the brain .
準備方法
Synthetic Routes and Reaction Conditions: Dihydroergotamine is synthesized by hydrogenating ergotamine, which involves the reduction of the double bond at the 9 to 10 positions of the ergoline ring. This chemical modification results in a compound with greater α-adrenergic antagonist activity and lower arterial vasoconstriction compared to ergotamine .
Industrial Production Methods: The industrial production of dihydroergotamine involves the fermentation of Claviceps purpurea to produce ergotamine, followed by its hydrogenation to form dihydroergotamine. The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield .
化学反応の分析
Types of Reactions: Dihydroergotamine undergoes various chemical reactions, including:
Oxidation: Dihydroergotamine can be oxidized to form ergotamine.
Reduction: The hydrogenation of ergotamine to form dihydroergotamine is a reduction reaction.
Substitution: Dihydroergotamine can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for the reduction of ergotamine to dihydroergotamine.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize dihydroergotamine back to ergotamine.
Major Products:
Ergotamine: Formed through the oxidation of dihydroergotamine.
Dihydroergotamine: The primary product of the hydrogenation of ergotamine.
科学的研究の応用
Dihydroergotamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of ergot alkaloids.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin, dopamine, and adrenergic receptors.
Medicine: Widely used in the treatment of acute migraine and cluster headaches. .
Industry: Employed in the pharmaceutical industry for the production of migraine medications.
作用機序
Dihydroergotamine exerts its effects through a multi-modal mechanism of action involving interactions with serotonergic and adrenergic receptors. It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, causing vasoconstriction of intracranial blood vessels. Additionally, it interacts with dopamine and adrenergic receptors, contributing to its overall therapeutic effects .
類似化合物との比較
Ergotamine: A precursor to dihydroergotamine, with similar vasoconstrictive properties but higher arterial vasoconstriction and emetic potential.
Uniqueness: Dihydroergotamine is unique due to its multi-modal mechanism of action, which involves interactions with multiple receptor types. This makes it effective in treating migraines that do not respond well to other medications. Additionally, its lower arterial vasoconstriction and reduced emetic potential compared to ergotamine make it a safer option for many patients .
特性
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRJRNZXALNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)
![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)









